molecular formula C14H17N3O3S B2545778 6-amino-1-(3,4-dimethoxyphenethyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one CAS No. 838850-39-8

6-amino-1-(3,4-dimethoxyphenethyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one

Cat. No.: B2545778
CAS No.: 838850-39-8
M. Wt: 307.37
InChI Key: BKQGOJCZGYSRSN-UHFFFAOYSA-N
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Description

6-amino-1-(3,4-dimethoxyphenethyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one is a complex organic compound with potential applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes an amino group, a dimethoxyphenethyl group, and a thioxo-dihydropyrimidinone core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-amino-1-(3,4-dimethoxyphenethyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one typically involves multi-step organic reactions. One common method includes the condensation of 3,4-dimethoxyphenethylamine with thiourea and a suitable aldehyde under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified through recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

6-amino-1-(3,4-dimethoxyphenethyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thioxo group to a thiol or other reduced forms.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of amino-substituted derivatives.

Scientific Research Applications

6-amino-1-(3,4-dimethoxyphenethyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.

    Industry: It may be used in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

    6-amino-1-(3,4-dimethoxyphenethyl)pyrimidine-2,4(1H,3H)-dione: This compound shares a similar core structure but lacks the thioxo group.

    6-amino-1-(3,4-dimethoxyphenethyl)-2-oxo-2,3-dihydropyrimidin-4(1H)-one: Similar structure with an oxo group instead of a thioxo group.

Uniqueness

The presence of the thioxo group in 6-amino-1-(3,4-dimethoxyphenethyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one distinguishes it from other similar compounds. This unique feature can influence its chemical reactivity and biological activity, making it a valuable compound for specific applications.

Properties

IUPAC Name

6-amino-1-[2-(3,4-dimethoxyphenyl)ethyl]-2-sulfanylidenepyrimidin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O3S/c1-19-10-4-3-9(7-11(10)20-2)5-6-17-12(15)8-13(18)16-14(17)21/h3-4,7-8H,5-6,15H2,1-2H3,(H,16,18,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKQGOJCZGYSRSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCN2C(=CC(=O)NC2=S)N)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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6-amino-1-(3,4-dimethoxyphenethyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one
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6-amino-1-(3,4-dimethoxyphenethyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one

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